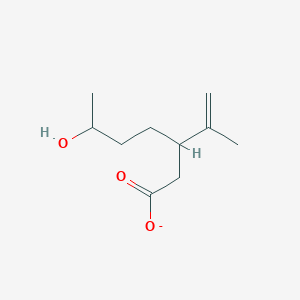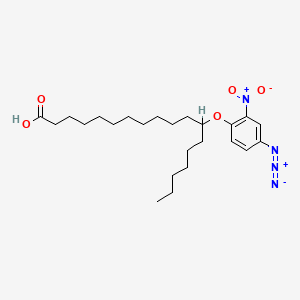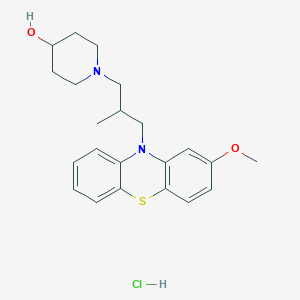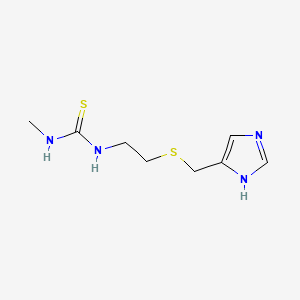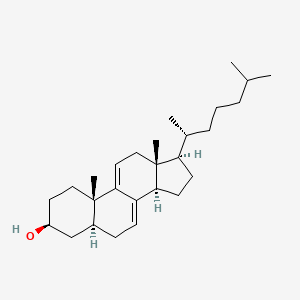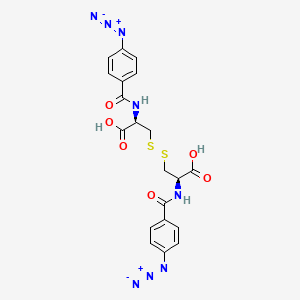![molecular formula C25H30N4O4 B1227605 2-(2,5-dimethoxyanilino)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B1227605.png)
2-(2,5-dimethoxyanilino)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dimethoxyanilino)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide is a member of quinolines.
Aplicaciones Científicas De Investigación
Src Kinase Inhibition
A compound closely related to 2-(2,5-dimethoxyanilino)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide, namely 4-phenylamino-3-quinolinecarbonitriles, has been optimized as a potent inhibitor of Src kinase activity. This inhibition is significant in the context of cellular proliferation mediated by Src kinase, making it relevant for cancer research and treatment strategies. For example, an analogue with a morpholinyl group exhibited increased inhibition of Src kinase activity and Src-mediated cell proliferation, indicating its potential as a therapeutic agent in oncology (Boschelli et al., 2001).
PET Imaging and Peripheral Benzodiazepine Receptors
Another study involved the labeling of novel quinoline-2-carboxamide derivatives, including those with a morpholinyl group, for potential use in positron emission tomography (PET) imaging. These compounds showed high binding specificity to peripheral benzodiazepine receptors, making them promising agents for non-invasive assessment of these receptors in vivo, which could be useful in neurological and psychiatric research (Matarrese et al., 2001).
Synthesis of Quinoline Derivatives
The compound's structure is relevant in the synthesis of various quinoline derivatives. Methods for synthesizing quinolines, such as the conversion of anilides into quinolines, are significant in medicinal chemistry for creating new pharmaceutical compounds. The presence of dimethoxyanilino and morpholinyl groups in the compound aids in the exploration of new synthetic pathways and potentially novel therapeutic agents (Meth-Cohn et al., 1981).
Potential as a Gastric H+/K+-ATPase Inhibitor
Research into 4-(phenylamino)quinoline-3-carboxamides, which share structural similarities with the specified compound, has shown potential as inhibitors of gastric H+/K+-ATPase. This class of compounds, by inhibiting this enzyme, could be developed as therapeutic agents for conditions like gastric ulcers and acid reflux (Uchida et al., 1995).
Antimicrobial and Antifungal Properties
Derivatives of 2-(2,5-dimethoxyanilino)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide, particularly those involving morpholinyl and quinoline structures, have been evaluated for antimicrobial and antifungal activities. This research expands the potential use of these compounds in the treatment of infectious diseases (Subhash & Bhaskar, 2020).
Propiedades
Fórmula molecular |
C25H30N4O4 |
|---|---|
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
2-(2,5-dimethoxyanilino)-N-(3-morpholin-4-ylpropyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H30N4O4/c1-31-18-8-9-23(32-2)22(16-18)28-24-17-20(19-6-3-4-7-21(19)27-24)25(30)26-10-5-11-29-12-14-33-15-13-29/h3-4,6-9,16-17H,5,10-15H2,1-2H3,(H,26,30)(H,27,28) |
Clave InChI |
OZCDRGAPQAFKIS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC3=CC=CC=C3C(=C2)C(=O)NCCCN4CCOCC4 |
SMILES canónico |
COC1=CC(=C(C=C1)OC)NC2=NC3=CC=CC=C3C(=C2)C(=O)NCCCN4CCOCC4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




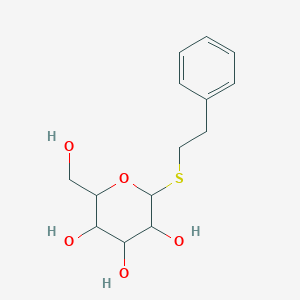

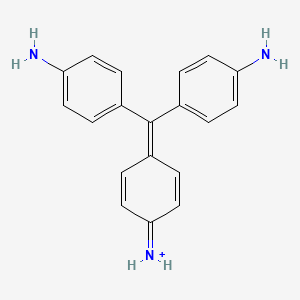
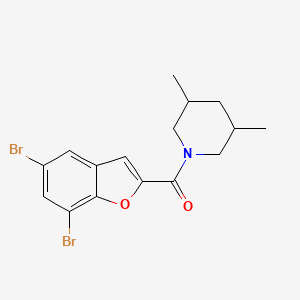

![1-(2-Methylprop-2-enyl)-3-[(5-nitro-2-oxo-3-indolyl)amino]thiourea](/img/structure/B1227534.png)

